molecular formula C13H16ClN5O B416404 N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine

N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine

Cat. No.: B416404
M. Wt: 293.75g/mol
InChI Key: OXZOBPDTKHWPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloro group, a furan ring, a piperidine ring, and a triazine core

Preparation Methods

The synthesis of N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazine core: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the furan ring: The furan-2-ylmethyl group can be introduced through nucleophilic substitution reactions.

    Addition of the piperidine ring: The piperidine ring is usually added via nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form dechlorinated products.

    Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of substituted triazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine include other triazine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds are:

  • 4-chloro-N-(furan-2-ylmethyl)aniline
  • 4-chloro-N-(furan-2-ylmethyl)pyridine-2-carboxamide

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16ClN5O

Molecular Weight

293.75g/mol

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H16ClN5O/c14-11-16-12(15-9-10-5-4-8-20-10)18-13(17-11)19-6-2-1-3-7-19/h4-5,8H,1-3,6-7,9H2,(H,15,16,17,18)

InChI Key

OXZOBPDTKHWPGM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NCC3=CC=CO3)Cl

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NCC3=CC=CO3)Cl

solubility

0.3 [ug/mL]

Origin of Product

United States

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